molecular formula C18H21F3N4O2S B2570318 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034298-56-9

1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2570318
CAS No.: 2034298-56-9
M. Wt: 414.45
InChI Key: CMGKPGNKMLKNKC-UHFFFAOYSA-N
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Description

1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound with diverse applications in various scientific fields. Known for its unique chemical structure, this compound has gained attention for its potential use in medicinal and industrial applications. The intricate structure, involving a combination of triazole and piperidine rings, lends this compound a specific set of properties that make it valuable in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves a multi-step reaction process. The initial step includes the preparation of the 2-(ethylthio)benzoyl chloride, which reacts with piperidine to form the intermediate. This intermediate undergoes a cyclization reaction with a triazole derivative under controlled conditions (temperature, solvent, and catalyst) to form the final product.

Industrial Production Methods: : Industrial production often involves scaling up the laboratory synthesis procedures, optimizing the yield and purity of the compound. This includes meticulous control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced techniques like flow chemistry can be employed to ensure consistent quality and efficiency in large-scale production.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the triazole ring, potentially leading to modifications in its pharmacological properties.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions vary based on the specific substitution reaction but generally involve appropriate solvents (e.g., dimethylformamide) and catalysts (e.g., palladium).

Major Products Formed: : The major products depend on the specific reaction and conditions but can include derivatives with enhanced or altered chemical and biological properties.

Scientific Research Applications

Biology: : In biological research, the compound serves as a molecular probe to study enzyme interactions and cellular pathways.

Medicine: : It shows promise in medicinal chemistry as a potential therapeutic agent, particularly for its anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: : The compound is utilized in the development of novel agrochemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound's structural elements allow it to bind selectively, influencing processes like signal transduction or metabolic pathways. The triazole ring, in particular, plays a crucial role in its bioactivity.

Comparison with Similar Compounds

Compared to similar compounds, 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Similar compounds include:

  • 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: : Lacks the trifluoromethyl group, potentially reducing its stability.

  • 1-(1-(2-(methylthio)benzoyl)piperidin-4-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: : Similar structure but with a methylthio group, affecting its bioactivity and interactions.

By comparing these structures, the unique features and potential advantages of this compound become apparent, highlighting its potential in various scientific applications.

Properties

IUPAC Name

2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2S/c1-3-28-14-7-5-4-6-13(14)15(26)24-10-8-12(9-11-24)25-17(27)23(2)16(22-25)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGKPGNKMLKNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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